Cas no 1420955-11-8 (2-(oxan-4-yl)ethane-1-sulfonamide)

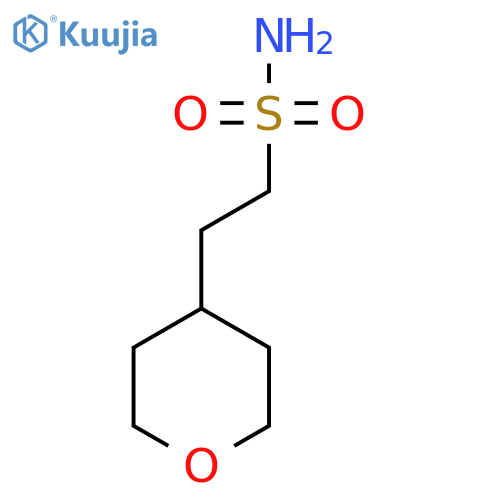

1420955-11-8 structure

商品名:2-(oxan-4-yl)ethane-1-sulfonamide

CAS番号:1420955-11-8

MF:C7H15NO3S

メガワット:193.263900995255

MDL:MFCD24384168

CID:2176115

PubChem ID:71649239

2-(oxan-4-yl)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(Tetrahydro-2h-pyran-4-yl)ethanesulfonamide

- 2-(oxan-4-yl)ethane-1-sulfonamide

- AM99469

-

- MDL: MFCD24384168

- インチ: 1S/C7H15NO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2,(H2,8,9,10)

- InChIKey: ZOIMOTLXSGSKRU-UHFFFAOYSA-N

- ほほえんだ: S(CCC1CCOCC1)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 213

- トポロジー分子極性表面積: 77.8

2-(oxan-4-yl)ethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222625-1.0g |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 1g |

$0.0 | 2023-06-01 | |

| Enamine | EN300-222625-10.0g |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 10.0g |

$5221.0 | 2023-02-22 | |

| TRC | E589690-5mg |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 5mg |

$ 70.00 | 2022-06-05 | ||

| TRC | E589690-50mg |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 50mg |

$ 365.00 | 2022-06-05 | ||

| Enamine | EN300-222625-0.25g |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 0.25g |

$601.0 | 2023-09-16 | |

| Enamine | EN300-222625-5g |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 5g |

$3520.0 | 2023-09-16 | |

| Enamine | EN300-222625-0.5g |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 0.5g |

$947.0 | 2023-09-16 | |

| Enamine | EN300-222625-1g |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 1g |

$1214.0 | 2023-09-16 | |

| Aaron | AR01AMPY-100mg |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 100mg |

$603.00 | 2025-02-09 | |

| A2B Chem LLC | AV74522-2.5g |

2-(oxan-4-yl)ethane-1-sulfonamide |

1420955-11-8 | 95% | 2.5g |

$2540.00 | 2024-04-20 |

2-(oxan-4-yl)ethane-1-sulfonamide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1420955-11-8 (2-(oxan-4-yl)ethane-1-sulfonamide) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬